molecular formula C10H19NO2 B1620989 2-Propenoic acid, 3-(dimethylamino)-2,2-dimethylpropyl ester CAS No. 20166-73-8

2-Propenoic acid, 3-(dimethylamino)-2,2-dimethylpropyl ester

Cat. No.: B1620989
CAS No.: 20166-73-8
M. Wt: 185.26 g/mol
InChI Key: SZWMBBRKRKJARM-UHFFFAOYSA-N
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Description

2-Propenoic acid, 3-(dimethylamino)-2,2-dimethylpropyl ester is an organic compound that belongs to the class of acrylates. It is characterized by the presence of a propenoic acid moiety esterified with a dimethylamino group and a dimethylpropyl group. This compound is known for its reactivity and versatility in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 3-(dimethylamino)-2,2-dimethylpropyl ester typically involves the esterification of 2-Propenoic acid with 3-(dimethylamino)-2,2-dimethylpropanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired ester.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous esterification processes. The use of high-efficiency distillation columns and automated control systems ensures the consistent quality and yield of the product. The raw materials, including 2-Propenoic acid and 3-(dimethylamino)-2,2-dimethylpropanol, are sourced in bulk to reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 3-(dimethylamino)-2,2-dimethylpropyl ester undergoes various chemical reactions, including:

    Addition Reactions: The double bond in the propenoic acid moiety allows for addition reactions with nucleophiles and electrophiles.

    Polymerization: This compound can undergo radical polymerization to form polyacrylates, which are used in various applications such as adhesives and coatings.

    Esterification and Transesterification: The ester group can participate in esterification and transesterification reactions, forming new esters with different alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound, leading to the formation of carboxylic acids.

    Reduction: Reducing agents like lithium aluminum hydride can reduce the ester group to the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, especially under basic conditions.

Major Products Formed

    Polyacrylates: Through polymerization, the compound forms polyacrylates, which are used in various industrial applications.

    Carboxylic Acids: Oxidation reactions yield carboxylic acids, which have their own set of applications in organic synthesis.

Scientific Research Applications

2-Propenoic acid, 3-(dimethylamino)-2,2-dimethylpropyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a monomer in the synthesis of polymers and copolymers.

    Biology: The compound is used in the preparation of biomaterials and drug delivery systems.

    Medicine: It is explored for its potential in creating biocompatible materials for medical implants and devices.

    Industry: The compound is used in the production of adhesives, coatings, and sealants due to its excellent adhesive properties and chemical resistance.

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 3-(dimethylamino)-2,2-dimethylpropyl ester involves its ability to undergo polymerization and form cross-linked networks. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s adhesive properties. The ester group provides flexibility and chemical stability, making it suitable for various applications.

Comparison with Similar Compounds

Similar Compounds

  • 2-Propenoic acid, 2-(dimethylamino)ethyl ester
  • 2-Propenoic acid, 3-(dimethylamino)propyl ester
  • 2-Propenoic acid, 2-methyl-, 3-(dimethylamino)propyl ester

Uniqueness

2-Propenoic acid, 3-(dimethylamino)-2,2-dimethylpropyl ester stands out due to its unique combination of a dimethylamino group and a dimethylpropyl group. This structure imparts specific chemical and physical properties, such as enhanced reactivity and stability, making it more suitable for certain applications compared to its analogs.

Properties

IUPAC Name

[3-(dimethylamino)-2,2-dimethylpropyl] prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-6-9(12)13-8-10(2,3)7-11(4)5/h6H,1,7-8H2,2-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZWMBBRKRKJARM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN(C)C)COC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7066560
Record name 2-Propenoic acid, 3-(dimethylamino)-2,2-dimethylpropyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20166-73-8
Record name 3-Dimethylamino-2,2-dimethyl-1-propyl acrylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20166-73-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, 3-(dimethylamino)-2,2-dimethylpropyl ester
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 3-(dimethylamino)-2,2-dimethylpropyl ester
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Record name 2-Propenoic acid, 3-(dimethylamino)-2,2-dimethylpropyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7066560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(dimethylamino)-2,2-dimethylpropyl acrylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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